Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium
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Overview
Description
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is a quaternary ammonium compound with the molecular formula C26H54N2O4S and a molecular weight of 490.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium typically involves the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)stearamide . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Synthesis of N-(3-dimethylaminopropyl)stearamide by reacting stearic acid with 3-dimethylaminopropylamine.
Step 2: Quaternization of N-(3-dimethylaminopropyl)stearamide with 1,3-propane sultone to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound meets industrial standards for purity and performance .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is utilized in several scientific research fields, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Industry: Used in formulations for personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. This property is particularly useful in biochemical assays and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Steartrimonium Methosulfate: Another quaternary ammonium compound used as a surfactant and conditioning agent in personal care products.
Benzyldimethylstearylammonium Chloride: Used as a disinfectant and surfactant in various applications.
Dodecyldimethylbenzylammonium Chloride: Commonly used as a disinfectant and antiseptic.
Uniqueness
Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is unique due to its specific structure, which combines a long hydrophobic stearoyl chain with a hydrophilic sulfonate group. This combination provides excellent surfactant properties and makes it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
20284-67-7 |
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Molecular Formula |
C26H54N2O4S |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
3-[dimethyl-[3-(octadecanoylamino)propyl]azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C26H54N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)27-22-19-23-28(2,3)24-20-25-33(30,31)32/h4-25H2,1-3H3,(H-,27,29,30,31,32) |
InChI Key |
IJUDDZYXRAJREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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